3-(4-Diphenylamino-phenyl)-1-phenyl-propenone

Vue d'ensemble

Description

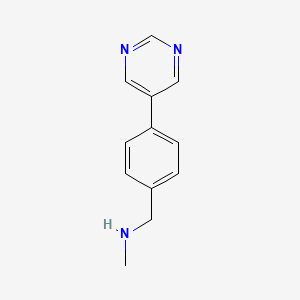

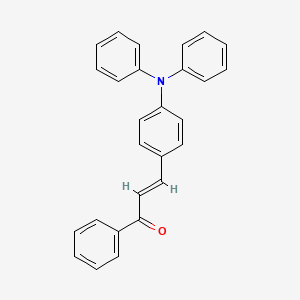

3-(4-Diphenylamino-phenyl)-1-phenyl-propenone, also known as DAPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as cancer research, drug discovery, and neuroscience. DAPPA is a small molecule that belongs to the class of propenones and has a unique chemical structure that makes it an ideal candidate for various research studies.

Applications De Recherche Scientifique

Optoelectronic Devices

3-(4-Diphenylamino-phenyl)-1-phenyl-propenone: derivatives are particularly significant in the field of optoelectronics. They are used in the development of devices like field-effect transistors, sensors, light-emitting diodes (LEDs), and photovoltaic cells . The electron-donating ability of diphenylamine and its derivatives makes them suitable for creating materials with adjustable optoelectronic properties, essential for high-performance systems.

Organic Light-Emitting Diodes (OLEDs)

The compound serves as a blue emitter in OLED applications. Its electroluminescent properties allow it to emit blue light, which is crucial for the full spectrum of display and lighting technologies . The ability to fine-tune the color and brightness of the emitted light makes it a valuable material for OLEDs.

Dye-Sensitized Solar Cells (DSSCs)

Diphenylamine derivatives, including 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone , are important dyes in the development of DSSCs. These solar cells are a low-cost alternative to traditional photovoltaic cells and can be produced on flexible substrates. The compound’s structure allows for efficient energy conversion in DSSCs .

Nonlinear Optical Materials

The molecule’s structural properties make it a good candidate for nonlinear optical materials. Parameters like dipole moment, polarizability, and hyperpolarizability are indicative of its potential in applications that require materials with a strong response to electric fields, such as in optical switching .

Photophysical Property Analysis

Understanding the relationship between the structure and photophysical properties of organic semiconductors is vital3-(4-Diphenylamino-phenyl)-1-phenyl-propenone derivatives are studied to develop materials with optimal parameters, including high efficiency, for various optoelectronic devices .

Solid-State Emitters

Derivatives of the compound are promising candidates for efficient solid-state emitters due to their strong electron-withdrawing effect and highly polarized properties. Their easy crystallinity also contributes to their suitability as solid-state emitters .

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit antibacterial effects

Mode of Action

Related compounds have been found to interact with their targets, leading to antibacterial effects The compound may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial cell death

Biochemical Pathways

Related compounds have been shown to exhibit antibacterial activity , suggesting that this compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or DNA replication

Result of Action

Based on the antibacterial activity of related compounds , it can be hypothesized that this compound may lead to bacterial cell death

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone is not well-studied. Factors such as temperature, pH, and presence of other compounds could potentially affect its activity. For instance, certain compounds exhibit different behaviors in different solvents

Propriétés

IUPAC Name |

(E)-1-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO/c29-27(23-10-4-1-5-11-23)21-18-22-16-19-26(20-17-22)28(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-21H/b21-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHFXWSEIGJYKW-DYTRJAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Diphenylamino-phenyl)-1-phenyl-propenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B1365396.png)

![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)